molecular formula C16H18N2O2 B4617585 2-(2,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide

2-(2,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide

Cat. No. B4617585
M. Wt: 270.33 g/mol
InChI Key: LIPYGBQRXBGHBJ-UHFFFAOYSA-N
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Description

The compound of interest falls within the category of acetamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. These compounds are typically characterized by their N-(substituted)acetamide functional group, which significantly influences their chemical behavior and physical properties.

Synthesis Analysis

The synthesis of acetamide derivatives often involves the reaction of amines with acyl chlorides or esters. For similar compounds, such as N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, high-performance liquid chromatographic methods have been developed for their determination in biological samples, indicating their potential therapeutic uses and the importance of their synthesis (Fujimaki et al., 1988).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking studies. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveals intermolecular hydrogen bonds contributing to its stability (Sharma et al., 2018).

Scientific Research Applications

Scientific Research Applications of Related Compounds

1. Antihypoxidotic Effects of Piracetam Piracetam, chemically related to the requested compound through its functional groups, has been studied for its antihypoxidotic effects. A study by Schaffler and Klausnitzer (1988) explored its efficacy in improving resistance to hypoxia, suggesting potential applications in conditions related to brain dysfunctions, such as Alzheimer's and other dementias. The findings indicate that piracetam displays significant effects on oculomotor, performatory, and cardiorespiratory parameters after a single administration (Schaffler & Klausnitzer, 1988).

2. Biomarker for Occupational Exposure The study of N,N-dimethylacetamide (DMA) metabolites for occupational exposure monitoring introduces a framework for assessing chemical exposure risk. Princivalle, Pasini, and Perbellini (2010) identified S-(acetamidomethyl)mercapturic acid (AMMA) as a novel biomarker for DMA exposure, demonstrating the importance of identifying specific metabolites for effective monitoring of chemical hazards (Princivalle, Pasini, & Perbellini, 2010).

3. Exposure to Insecticides in Children Research on the exposure of young children in Japan to neonicotinoid (NEO) insecticides provides insight into environmental toxicology and the importance of monitoring pesticide exposure levels. This study by Osaka et al. (2016) highlights the vulnerability of children to environmental toxicants and underscores the need for characterizing exposure levels to ensure public health safety (Osaka et al., 2016).

4. Therapeutic Utility of DMAE p-Glu Dimethylaminoethanol pyroglutamate (DMAE p-Glu) has been evaluated for its potential in mitigating cognitive impairments. Blin et al. (2009) conducted preclinical and clinical studies to assess its effectiveness against memory deficits induced by scopolamine. The results indicate promising applications of DMAE p-Glu in enhancing cognitive function, highlighting the therapeutic potential of compounds with similar chemical structures (Blin et al., 2009).

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-3-4-15(13(2)9-12)20-11-16(19)18-10-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPYGBQRXBGHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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